molecular formula C21H29N3O4S B11213210 N-(3-methylbutyl)-6-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-(3-methylbutyl)-6-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11213210
M. Wt: 419.5 g/mol
InChI Key: UBLGWYUDVWRESO-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-6-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities and is often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-6-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the sulfonyl group: This step involves the reaction of the quinoline derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the piperidine moiety: This is typically done through a nucleophilic substitution reaction, where the sulfonyl quinoline reacts with 4-methylpiperidine.

    Final coupling with the carboxamide group: This step involves the reaction of the intermediate with 3-methylbutylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-6-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-6-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context, but it often involves inhibition or activation of key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylbutyl)-6-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide stands out due to its unique combination of a quinoline core with a sulfonyl piperidine moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C21H29N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(3-methylbutyl)-6-(4-methylpiperidin-1-yl)sulfonyl-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C21H29N3O4S/c1-14(2)6-9-22-21(26)18-13-20(25)23-19-5-4-16(12-17(18)19)29(27,28)24-10-7-15(3)8-11-24/h4-5,12-15H,6-11H2,1-3H3,(H,22,26)(H,23,25)

InChI Key

UBLGWYUDVWRESO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)NCCC(C)C

Origin of Product

United States

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